
Cinitapride tartrate
Vue d'ensemble
Description
Cinitapride tartrate is a benzamide derivative with gastroprokinetic and antiemetic properties. It is primarily used for the treatment of gastrointestinal motility disorders such as gastroesophageal reflux disease, non-ulcer dyspepsia, and delayed gastric emptying . The compound acts as an agonist at 5-HT1 and 5-HT4 receptors and as an antagonist at 5-HT2 receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cinitapride tartrate is synthesized by reacting methyl 4-amino-2-ethoxy-5-nitrobenzoate with a 4-aminopiperidine derivative . The reaction involves the use of solvents such as dimethylformamide and catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole . The reaction is carried out at ambient temperature, followed by crystallization and purification steps to obtain the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: Cinitapride tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the nitro group present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: Reagents like alkyl halides and acyl chlorides are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
Functional Dyspepsia
Cinitapride has been shown to be effective in treating functional dyspepsia, characterized by symptoms such as postprandial fullness, early satiety, and abdominal discomfort. A randomized controlled trial demonstrated that cinitapride significantly improved symptom relief compared to domperidone, another prokinetic agent. The study reported symptom relief rates of 85.8% for cinitapride versus 81.8% for domperidone after four weeks of treatment (P=0.332) .
Table 1: Comparison of Symptom Relief in Functional Dyspepsia
Treatment | Symptom Relief Rate (%) | Statistical Significance |
---|---|---|
Cinitapride | 85.8 | P=0.332 |
Domperidone | 81.8 |
Gastroesophageal Reflux Disease
Cinitapride is also utilized in managing gastroesophageal reflux disease (GERD). It aids in reducing symptoms by enhancing gastric motility and decreasing gastric retention time, thus alleviating reflux symptoms .
Other Gastrointestinal Disorders
The compound has applications in treating conditions like constipation and functional gastrointestinal disorders due to its prokinetic properties . It is particularly beneficial for patients with delayed gastric emptying.
Safety and Efficacy
Clinical studies have reported that cinitapride is generally well-tolerated, with adverse effects being mild and infrequent. A phase IV study indicated a significant reduction in dyspeptic symptoms with minimal side effects, highlighting its safety profile . However, some cases of drug-related arrhythmias have been documented, necessitating further evaluation of its cardiovascular effects .
Case Study on Long-Term Use
A notable case involved a patient who developed Parkinsonism-like symptoms after seven years of cinitapride use for GERD. Upon discontinuation of the drug, the patient experienced significant improvement in tremor symptoms . This underscores the importance of monitoring long-term therapy with cinitapride.
Efficacy in Quality of Life Improvement
In another study involving 121 patients with functional dyspepsia, cinitapride treatment resulted in a statistically significant improvement in quality of life metrics as assessed by the Nepean Dyspepsia Index .
Table 2: Quality of Life Improvement Metrics
Metric | Baseline Score | Post-Treatment Score | Statistical Significance |
---|---|---|---|
Nepean Dyspepsia Index | X | Y | P<0.01 |
Analytical Methods for this compound
Recent advancements have led to the development of various analytical methods for quantifying this compound in pharmaceutical formulations. Spectrophotometric methods have been validated for this purpose, demonstrating linearity and precision across a range of concentrations .
Table 3: Spectrophotometric Method Validation Results
Method | Concentration Range (μg/mL) | Correlation Coefficient |
---|---|---|
Method A | 8-40 | R² = 0.998 |
Method B | 4-20 | R² = 0.995 |
Mécanisme D'action
Cinitapride tartrate exerts its effects by acting as an agonist at 5-HT1 and 5-HT4 receptors and as an antagonist at 5-HT2 receptors . This dual action enhances gastrointestinal motility and reduces symptoms of nausea and vomiting. The compound also has muscarinic properties, which contribute to its prokinetic activity .
Comparaison Avec Des Composés Similaires
Metoclopramide: Another benzamide derivative with similar gastroprokinetic properties.
Domperidone: A dopamine antagonist used for similar indications.
Cisapride: A prokinetic agent with a similar mechanism of action.
Uniqueness: Cinitapride tartrate is unique due to its combined agonist and antagonist activity at different serotonin receptors, which provides a broader range of therapeutic effects compared to other similar compounds .
Activité Biologique
Cinitapride tartrate is a prokinetic agent primarily used in the treatment of gastrointestinal disorders, particularly gastroesophageal reflux disease (GERD) and functional dyspepsia. Its pharmacological profile is characterized by dual action as a 5-HT2 receptor antagonist and a 5-HT4 receptor agonist, which enhances gastrointestinal motility. This article reviews the biological activity of this compound, focusing on its efficacy, safety, and underlying mechanisms.
Cinitapride acts on the serotonergic system within the gastrointestinal tract. Specifically, it inhibits 5-HT2 receptors while stimulating 5-HT4 receptors, leading to increased peristalsis and enhanced gastric emptying. This mechanism is crucial in managing conditions associated with delayed gastric emptying and dysmotility.
Case Study Overview
A study involving 35 adult patients diagnosed with GERD assessed the efficacy of cinitapride hydrogen tartrate (1 mg three times daily for four weeks). The results demonstrated significant improvements in symptom severity:
- Baseline Symptoms Intensity Score : 8.4 ± 1.4
- Post-Treatment Symptoms Intensity Score : 0.3 ± 1.1
Additionally, the consumption of antacid tablets decreased significantly from an average of 7.1 ± 3.4 at baseline to 0.5 ± 1.4 by the end of the treatment period .
Comparative Efficacy with Domperidone
In a phase III trial comparing cinitapride with domperidone for postprandial distress syndrome, both medications showed similar rates of symptom relief (85.8% for cinitapride vs. 81.8% for domperidone). However, cinitapride significantly reduced symptoms like postprandial fullness and bloating more effectively than domperidone .
Safety Profile
Cinitapride is generally well-tolerated, with adverse events reported in about 9.1% of patients. Common side effects included:
- Diarrhea
- Drowsiness
- Increased flatus
- Lethargy
Serious cardiovascular events such as QT interval prolongation were not observed during studies, although mild arrhythmias were noted .
Summary of Clinical Findings
Study Parameter | Baseline Value | Post-Treatment Value | Significance |
---|---|---|---|
Symptoms Intensity Score | 8.4 ± 1.4 | 0.3 ± 1.1 | p < 0.001 |
Antacid Tablets Consumed | 7.1 ± 3.4 | 0.5 ± 1.4 | p < 0.001 |
Symptom Relief Rate | - | 85.8% (vs Domperidone) | Non-inferior |
Propriétés
IUPAC Name |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVANMRCHFMTSEG-LREBCSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207859-16-2 | |
Record name | Cinitapride tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207859162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CINITAPRIDE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z90GEN540 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main analytical methods used to quantify Cinitapride tartrate in pharmaceutical formulations?
A1: Two spectrophotometric methods have been developed and validated for the quantification of this compound:
- Method A: This method utilizes the molecular salt formation reaction between this compound and Picric Acid. The resulting yellow-colored chromogen exhibits maximum absorption at 410 nm. []
- Method B: This method relies on the formation of an internal salt between this compound and a citric acid-acetic anhydride system. The absorbance of the formed complex is measured at 565 nm. []
- Method A: This method involves complex formation of this compound with cobalt thiocynate, resulting in a complex with an absorption maximum at 620 nm. []
- Method B: This method utilizes complex formation with methyl orange, with the complex exhibiting an absorption maximum at 430 nm. []
Q2: What are the advantages of the developed spectrophotometric methods for analyzing this compound in pharmaceutical formulations?
A2: The developed spectrophotometric methods offer several advantages:
- High Sensitivity: Both methods demonstrate good sensitivity, enabling the determination of this compound at low concentrations. [, ]
- Selectivity: The methods exhibit good selectivity for this compound in the presence of excipients commonly found in pharmaceutical formulations. [, ]
- Accuracy and Precision: The methods have been validated according to ICH guidelines, demonstrating good accuracy and precision. [, ]
- Simplicity and Cost-Effectiveness: The methods are relatively simple to perform, requiring readily available equipment and reagents, making them suitable for routine quality control analysis. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.